![molecular formula C14H12N4O3S B488876 2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide CAS No. 825610-72-8](/img/structure/B488876.png)
2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, an oxadiazole ring, and a pyridine ring, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide typically involves multiple steps, starting with the preparation of the furan and oxadiazole intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. The final step involves the coupling of the oxadiazole intermediate with the pyridine derivative under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to various derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-{[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide stands out due to its unique combination of functional groups and rings.
Propiedades
Número CAS |
825610-72-8 |
|---|---|
Fórmula molecular |
C14H12N4O3S |
Peso molecular |
316.34g/mol |
Nombre IUPAC |
2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C14H12N4O3S/c1-9-10(5-7-20-9)13-17-18-14(21-13)22-8-12(19)16-11-4-2-3-6-15-11/h2-7H,8H2,1H3,(H,15,16,19) |
Clave InChI |
PSZBVZRRULVKGG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=N3 |
SMILES canónico |
CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=N3 |
Solubilidad |
38.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


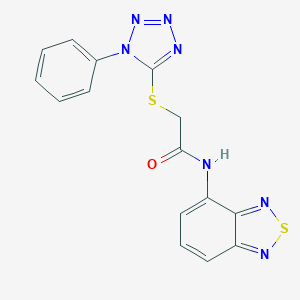
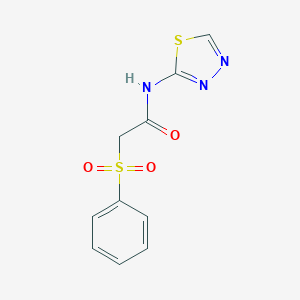
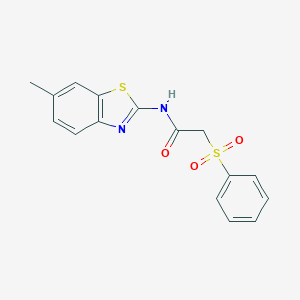
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B488814.png)
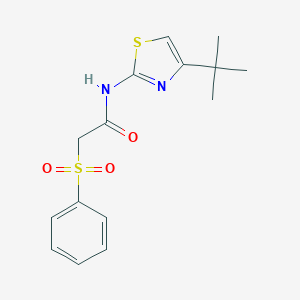
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B488841.png)
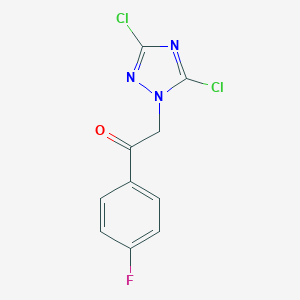
![7-amino-3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B488863.png)
![4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488864.png)
![4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488865.png)
![4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488867.png)
![4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488871.png)
![4-(5-{[2-(4-Morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenol](/img/structure/B488872.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B488882.png)
